5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid
Overview
Description
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid is an organosulfur compound with a thiophene ring substituted with a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid typically involves the chlorosulfonation of 3-methylthiophene-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 3-methylthiophene-2-carboxylic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position of the thiophene ring.
Purification: The reaction mixture is then purified through techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), and mild bases (triethylamine).
Reduction Reactions: Reducing agents (sodium borohydride), solvents (methanol, ethanol).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid: Formed by reduction of the chlorosulfonyl group.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its ability to form bioactive sulfonamide and sulfonate derivatives.
Materials Science: Utilized in the synthesis of functional materials, such as polymers and dyes, due to its unique chemical properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid involves its ability to undergo various chemical transformations, leading to the formation of bioactive derivatives. These derivatives can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating biological pathways and exerting therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its chemical structure.
Comparison with Similar Compounds
Similar Compounds
5-(Chlorosulfonyl)salicylic acid: Similar in structure but with a benzene ring instead of a thiophene ring.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group.
Chlorosulfuric acid: Contains a chlorosulfonyl group but lacks the thiophene and carboxylic acid functionalities.
Uniqueness
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group on a thiophene ring
Properties
IUPAC Name |
5-chlorosulfonyl-3-methylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZVCWODZXDDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202287 | |
Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114823-93-6 | |
Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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